molecular formula C15H20ClNO3 B12437176 Tert-butyl 2-(2-chloroacetamido)-3-phenylpropanoate

Tert-butyl 2-(2-chloroacetamido)-3-phenylpropanoate

Cat. No.: B12437176
M. Wt: 297.78 g/mol
InChI Key: MEVWIVBKIHNFRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(2-chloroacetamido)-3-phenylpropanoate is an organic compound with a complex structure that includes a tert-butyl ester, a chloroacetamido group, and a phenylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-chloroacetamido)-3-phenylpropanoate typically involves the reaction of tert-butyl 2-amino-3-phenylpropanoate with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-chloroacetamido)-3-phenylpropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced to form amines or alcohols depending on the reducing agent used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution: Products include azido derivatives or thiol-substituted compounds.

    Hydrolysis: Products are tert-butyl 2-amino-3-phenylpropanoate and chloroacetic acid.

    Reduction: Products include primary amines or alcohols.

Scientific Research Applications

Tert-butyl 2-(2-chloroacetamido)-3-phenylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-chloroacetamido)-3-phenylpropanoate involves its interaction with nucleophiles and electrophiles due to the presence of reactive functional groups. The chloroacetamido group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The ester group can undergo hydrolysis, releasing active intermediates that can participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(2-chloroacetamido)acetate: Similar structure but lacks the phenyl group.

    Tert-butyl (2R)-2-(2-chloroacetamido)-3-methylbutanoate: Contains a methyl group instead of a phenyl group.

Uniqueness

Tert-butyl 2-(2-chloroacetamido)-3-phenylpropanoate is unique due to the presence of the phenyl group, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C15H20ClNO3

Molecular Weight

297.78 g/mol

IUPAC Name

tert-butyl 2-[(2-chloroacetyl)amino]-3-phenylpropanoate

InChI

InChI=1S/C15H20ClNO3/c1-15(2,3)20-14(19)12(17-13(18)10-16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,18)

InChI Key

MEVWIVBKIHNFRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.